methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
CAS No.: 405917-31-9
Cat. No.: VC5289257
Molecular Formula: C28H28O5
Molecular Weight: 444.527
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 405917-31-9 |
|---|---|
| Molecular Formula | C28H28O5 |
| Molecular Weight | 444.527 |
| IUPAC Name | methyl 4-[(2-hexyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate |
| Standard InChI | InChI=1S/C28H28O5/c1-3-4-5-6-9-21-16-24-22-10-7-8-11-23(22)28(30)33-26(24)17-25(21)32-18-19-12-14-20(15-13-19)27(29)31-2/h7-8,10-17H,3-6,9,18H2,1-2H3 |
| Standard InChI Key | OXLJSQDYGFUQLV-UHFFFAOYSA-N |
| SMILES | CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C(=O)OC)OC(=O)C4=CC=CC=C42 |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
The compound’s structure integrates a benzochromene scaffold (a fused tricyclic system comprising two benzene rings and a pyrone moiety) with two critical substituents:
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A 2-hexyl group enhancing lipophilicity and membrane permeability.
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A 4-(methoxycarbonyl)benzyloxy moiety contributing to steric bulk and electronic effects.
The IUPAC name, methyl 4-[(2-hexyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate, reflects these substituents’ positions (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 405917-31-9 |
| Molecular Formula | C<sub>28</sub>H<sub>28</sub>O<sub>5</sub> |
| Molecular Weight | 444.527 g/mol |
| SMILES | CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C(=O)OC)OC(=O)C4=CC=CC=C42 |
| InChIKey | OXLJSQDYGFUQLV-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis involves:
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Benzochromene Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions to construct the coumarin core.
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Etherification: Introduction of the hexyl group via Williamson ether synthesis, utilizing sodium hydride (NaH) as a base for deprotonation.
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Esterification: Coupling the intermediate with methyl 4-(bromomethyl)benzoate to install the benzoate ester .
Critical parameters include:
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Temperature: 60–80°C for etherification to prevent side reactions.
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Solvents: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
Physicochemical Properties
Solubility and Stability
While solubility data remain unreported, structural analogs (e.g., PubChem CID 4292397) exhibit limited aqueous solubility due to hydrophobic substituents, necessitating dimethyl sulfoxide (DMSO) for in vitro assays . Stability studies suggest susceptibility to alkaline hydrolysis at the ester group, requiring storage at –20°C under inert conditions .
Table 2: Comparative Analysis with Related Derivatives
| Compound | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|
| Target Compound | 444.527 | Hexyl, benzoate ester |
| PubChem CID 4292397 | 524.5 | Methoxycarbonylbenzyloxy |
Biological Activities and Mechanisms
Antimicrobial Efficacy
The benzochromene core disrupts microbial cell membranes, with reported MIC values of 8–16 µg/mL against Staphylococcus aureus. Synergistic effects with fluconazole suggest utility in combating resistant strains.
Applications in Drug Development
Lead Optimization
Structural modifications (e.g., replacing the hexyl chain with shorter alkyl groups) are being explored to improve solubility without compromising activity. Molecular docking studies predict strong binding affinity (−9.2 kcal/mol) for the ATP-binding site of PI3Kα, a cancer target .
Diagnostic Imaging
Fluorescent properties (λ<sub>em</sub> = 450 nm) enable its use as a probe for tracking drug distribution in vivo, leveraging the benzochromene moiety’s inherent luminescence .
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